

Application Notes and Protocols for Measuring E7766 STING Activation In Vitro

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Compound of Interest

Compound Name: E7766 diammonium salt

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Introduction

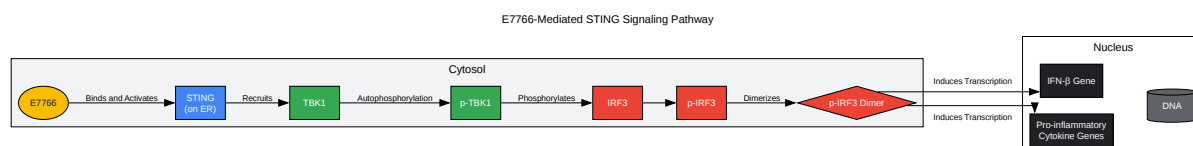
E7766 is a novel, macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated potent, pan-genotypic activity, making it a promising candidate for cancer immunotherapy.[1][2][3][4] Activation of the STING pathway by E7766 initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for mounting an effective anti-tumor immune response.[5][6] This document provides detailed application notes and protocols for a range of in vitro assays to accurately quantify the activation of the STING pathway by E7766.

The assays described herein are designed to measure key events in the STING signaling pathway, from receptor binding and activation to downstream effector functions such as gene expression and cytokine secretion. These protocols are intended to serve as a guide for researchers in academic and industrial settings who are working to characterize the activity of E7766 and other STING agonists.

STING Signaling Pathway Activated by E7766

The STING protein is an endoplasmic reticulum (ER)-resident transmembrane protein that plays a critical role in the innate immune response to cytosolic DNA.[7] Upon binding of a

ligand such as E7766, STING undergoes a conformational change, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[8][9] This initiates a signaling cascade that involves the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[9][10][11][12] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, including IFN- β . [13] Activated STING also leads to the activation of the NF- κ B pathway, resulting in the production of various pro-inflammatory cytokines.[14]



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E7766-Mediated STING Signaling Pathway

Quantitative Data Summary

The following tables summarize the quantitative data reported for E7766 in various in vitro assays.

Table 1: Potency of E7766 in Human Peripheral Blood Mononuclear Cells (PBMCs)[3][15]

STING Genotype	IFN- β Induction EC50 (μ M)
WT	0.15 - 0.79
REF	0.15 - 0.79
HAQ	0.15 - 0.79
AQ	0.15 - 0.79
Q	0.15 - 0.79
H232R	0.15 - 0.79
R293Q	0.15 - 0.79

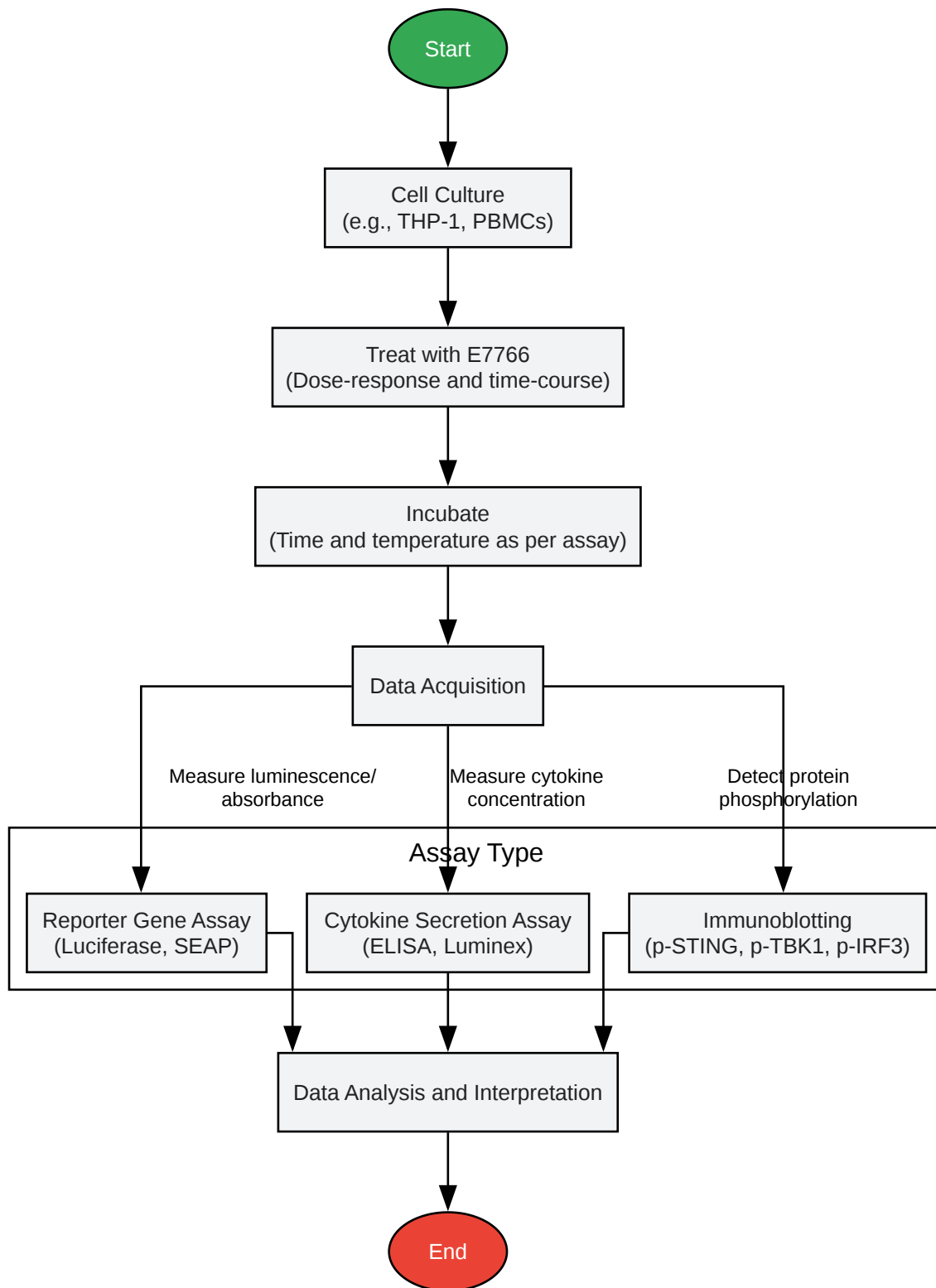
Table 2: Cytokine Induction by E7766[\[16\]](#)[\[17\]](#)

Cell Type	Treatment	Cytokine	Concentration (pg/mL)
Murine Splenocytes	E7766 (4 mg/kg in vivo, serum collected at 6h)	IFN- β	Significantly elevated
Murine Splenocytes	E7766 (4 mg/kg in vivo, serum collected at 6h)	TNF- α	Significantly elevated
Murine Splenocytes	E7766 (4 mg/kg in vivo, serum collected at 6h)	IL-6	Significantly elevated
Human PBMCs	E7766	IFN- β	Dose-dependent increase
THP-1/C4-2 co-culture	PSMA-E7766 ADC	IFN- β	Dose-dependent increase

Experimental Workflow

The general workflow for assessing STING activation by E7766 in vitro involves several key steps, from cell culture and treatment to data acquisition and analysis.

General Workflow for In Vitro E7766 STING Activation Assays



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General Workflow for In Vitro Assays

Detailed Experimental Protocols

IFN- β Reporter Gene Assay in THP-1 Cells

This protocol describes the use of a THP-1 cell line stably expressing a luciferase reporter gene under the control of an IFN- β promoter to quantify STING activation.

Materials:

- THP-1-Lucia™ ISG cells (InvivoGen)
- RPMI 1640 medium (Gibco)
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution
- E7766
- QUANTI-Luc™ reagent (InvivoGen)
- White, flat-bottom 96-well plates
- Luminometer

Protocol:

- **Cell Culture:** Culture THP-1-Lucia™ ISG cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- **Cell Seeding:** Seed the cells at a density of 1×10^5 cells/well in a 96-well plate in 180 μ L of culture medium.
- **Compound Preparation:** Prepare a serial dilution of E7766 in culture medium.

- Treatment: Add 20 μ L of the E7766 dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cGAMP).
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
- Luminescence Measurement:
 - Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.
 - Add 20 μ L of the cell culture supernatant to a well of a white 96-well plate.
 - Add 50 μ L of the QUANTI-Luc™ reagent to each well.
 - Incubate for 5-10 minutes at room temperature, protected from light.
 - Measure the luminescence using a luminometer.
- Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Plot the dose-response curve and determine the EC50 value.

Cytokine Secretion Assay using ELISA

This protocol outlines the measurement of secreted IFN- β and other cytokines from human PBMCs treated with E7766.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI 1640 medium
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution
- E7766
- Human IFN- β ELISA kit (e.g., R&D Systems, BioLegend)

- 96-well microplates
- Plate reader

Protocol:

- **PBMC Isolation:** Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- **Cell Seeding:** Resuspend PBMCs in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin and seed at a density of 5×10^5 cells/well in a 96-well plate.
- **Treatment:** Treat the cells with various concentrations of E7766. Include a vehicle control.
- **Incubation:** Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
- **Supernatant Collection:** Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
- **ELISA:** Perform the ELISA for IFN- β (or other cytokines of interest) according to the manufacturer's protocol. This typically involves:
 - Coating the plate with a capture antibody.
 - Blocking non-specific binding sites.
 - Adding the collected supernatants and standards.
 - Adding a detection antibody.
 - Adding a substrate solution and stopping the reaction.
- **Data Acquisition:** Measure the absorbance at the appropriate wavelength using a plate reader.
- **Data Analysis:** Generate a standard curve and calculate the concentration of the cytokine in each sample.

Immunoblotting for Phosphorylation of STING, TBK1, and IRF3

This protocol describes the detection of phosphorylated STING, TBK1, and IRF3 in cell lysates by Western blotting, a direct measure of pathway activation.

Materials:

- THP-1 or other suitable cell line
- RPMI 1640 medium with supplements
- E7766
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer membranes (PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-STING, anti-phospho-TBK1, anti-phospho-IRF3, and total protein antibodies for normalization.
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Protocol:

- **Cell Culture and Treatment:** Culture and treat cells with E7766 for various time points (e.g., 0, 15, 30, 60, 120 minutes).

- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in lysis buffer on ice for 30 minutes.
 - Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer:
 - Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling.
 - Separate the proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.
- Detection:
 - Add the chemiluminescent substrate to the membrane.
 - Capture the signal using an imaging system.

- Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup, including cell lines, reagent concentrations, and incubation times. Always follow standard laboratory safety procedures.

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